An In-depth Technical Guide to the Chemical Properties of Tribromoacetamide
An In-depth Technical Guide to the Chemical Properties of Tribromoacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribromoacetamide (TBAA), a halogenated derivative of acetamide, is a compound of interest in various chemical and pharmaceutical research areas. Its utility as an intermediate in the synthesis of other molecules, including disinfection byproducts like tribromoacetonitrile, necessitates a thorough understanding of its chemical properties.[1] This technical guide provides a comprehensive overview of the core chemical properties of 2,2,2-tribromoacetamide, including its physicochemical characteristics, proposed synthesis and purification protocols, spectral data for characterization, reactivity, and stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this compound.
Physicochemical Properties
2,2,2-Tribromoacetamide is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,2,2-Tribromoacetamide
| Property | Value | Reference |
| IUPAC Name | 2,2,2-tribromoacetamide | [2] |
| CAS Number | 594-47-8 | [2] |
| Molecular Formula | C₂H₂Br₃NO | [2] |
| Molecular Weight | 295.76 g/mol | [2] |
| Melting Point | 121.5 °C | [1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 1.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 294.76660 Da | [1] |
| Monoisotopic Mass | 292.76865 Da | [2] |
| Topological Polar Surface Area | 43.1 Ų | [2] |
| Heavy Atom Count | 7 | [1] |
Synthesis and Purification
Proposed Experimental Protocol for Synthesis
This proposed protocol is based on the general principles of amide synthesis from acyl chlorides.
Materials:
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Tribromoacetyl chloride
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Anhydrous ammonia (gas or a solution in a non-reactive solvent like dioxane)
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Anhydrous, non-protic solvent (e.g., diethyl ether, dichloromethane)
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Dry ice/acetone bath
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Standard glassware for inert atmosphere reactions
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve tribromoacetyl chloride in the anhydrous solvent.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly bubble anhydrous ammonia gas through the stirred solution. Alternatively, add a pre-cooled solution of ammonia in an anhydrous solvent dropwise.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to warm to room temperature.
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Filter the mixture to remove the ammonium chloride byproduct.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
Logical Flow of Synthesis:
Proposed Experimental Protocol for Purification
Recrystallization is a standard and effective method for purifying solid organic compounds.
Materials:
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Crude tribromoacetamide
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A suitable solvent system (e.g., ethanol/water, toluene, or chloroform)
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Erlenmeyer flask
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Heating source (hot plate or water bath)
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Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
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Dissolve the crude tribromoacetamide in a minimum amount of a suitable hot solvent.
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
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Further cool the solution in an ice bath to maximize crystal yield.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum to remove any residual solvent.
Spectral Data for Characterization
Specific experimental spectral data for 2,2,2-tribromoacetamide is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be predicted.
Table 2: Predicted Spectral Data for 2,2,2-Tribromoacetamide
| Technique | Predicted Peaks/Signals |
| ¹H NMR | A broad singlet in the region of 6.0-8.0 ppm, corresponding to the two protons of the amide group (-NH₂). The chemical shift will be dependent on the solvent and concentration. |
| ¹³C NMR | Two signals are expected: one for the carbonyl carbon (C=O) in the range of 160-170 ppm, and another for the tribromomethyl carbon (-CBr₃) at a significantly higher field (lower ppm value). |
| FTIR (cm⁻¹) | - N-H stretching (amide): Two bands in the region of 3100-3500 cm⁻¹.- C=O stretching (amide I band): A strong absorption around 1650-1690 cm⁻¹.- N-H bending (amide II band): Around 1600-1640 cm⁻¹.- C-N stretching: Around 1400 cm⁻¹.- C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spec. (EI) | - Molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern for three bromine atoms.- Common fragmentation patterns for amides include the loss of the amino group (-NH₂) and cleavage of the C-C bond. |
Reactivity and Stability
Hydrolysis
Amides can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and ammonia or an amine. The hydrolysis of tribromoacetamide would be expected to produce tribromoacetic acid and ammonia. The electron-withdrawing nature of the three bromine atoms would likely make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Hydrolysis Reaction Pathway:
